molecular formula C10H10FN3 B13189336 N-(2-Fluoro-6-methylphenyl)-1H-pyrazol-4-amine

N-(2-Fluoro-6-methylphenyl)-1H-pyrazol-4-amine

Cat. No.: B13189336
M. Wt: 191.20 g/mol
InChI Key: SQSPVKLYMSLZGC-UHFFFAOYSA-N
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Description

N-(2-Fluoro-6-methylphenyl)-1H-pyrazol-4-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a fluoro and methyl group on the phenyl ring, which imparts distinct chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoro-6-methylphenyl)-1H-pyrazol-4-amine typically involves the reaction of 2-fluoro-6-methylaniline with a suitable pyrazole derivative. One common method includes the use of a coupling reaction where the amine group of 2-fluoro-6-methylaniline reacts with a pyrazole derivative under controlled conditions. The reaction may be facilitated by catalysts such as palladium or copper, and solvents like ethanol or dimethylformamide (DMF) are often used to dissolve the reactants and control the reaction environment .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoro-6-methylphenyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.

Scientific Research Applications

N-(2-Fluoro-6-methylphenyl)-1H-pyrazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-Fluoro-6-methylphenyl)-1H-pyrazol-4-amine exerts its effects involves its interaction with specific molecular targets. The fluoro and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-methylphenylboronic acid
  • 2-Fluoro-N-(2-fluoro-6-methylphenyl)benzenemethanamine
  • 1-(2-fluoro-6-methylphenyl)-N-methylmethanamine

Uniqueness

N-(2-Fluoro-6-methylphenyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H10FN3

Molecular Weight

191.20 g/mol

IUPAC Name

N-(2-fluoro-6-methylphenyl)-1H-pyrazol-4-amine

InChI

InChI=1S/C10H10FN3/c1-7-3-2-4-9(11)10(7)14-8-5-12-13-6-8/h2-6,14H,1H3,(H,12,13)

InChI Key

SQSPVKLYMSLZGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)F)NC2=CNN=C2

Origin of Product

United States

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